(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
CAS No.: 865173-98-4
Cat. No.: VC5459887
Molecular Formula: C25H31N5O8S3
Molecular Weight: 625.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865173-98-4 |
|---|---|
| Molecular Formula | C25H31N5O8S3 |
| Molecular Weight | 625.73 |
| IUPAC Name | ethyl 4-[4-[[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C25H31N5O8S3/c1-3-37-16-15-30-21-10-9-20(40(26,33)34)17-22(21)39-24(30)27-23(31)18-5-7-19(8-6-18)41(35,36)29-13-11-28(12-14-29)25(32)38-4-2/h5-10,17H,3-4,11-16H2,1-2H3,(H2,26,33,34) |
| Standard InChI Key | JDLCGGBENVPERM-PNHLSOANSA-N |
| SMILES | CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC |
Introduction
Chemical Structure and Nomenclature
Core Architecture
The compound’s structure centers on a benzo[d]thiazole ring system, a bicyclic scaffold comprising a benzene fused to a thiazole (sulfur- and nitrogen-containing heterocycle). Key modifications include:
-
Position 2: A carbamoyl group linked to a phenylsulfonyl-piperazine moiety.
-
Position 3: A 2-ethoxyethyl chain enhancing solubility and metabolic stability.
-
Position 6: A sulfamoyl (-SO<sub>2</sub>NH<sub>2</sub>) group, known to influence target binding and pharmacokinetics .
The (Z)-configuration denotes the spatial arrangement around the imine double bond in the thiazole ring, critical for maintaining stereoselective interactions with biological targets.
Systematic Nomenclature
The IUPAC name systematically describes the substituents and connectivity:
-
Parent chain: Ethyl piperazine-1-carboxylate.
-
Substituents:
-
4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl sulfonyl group at the piperazine nitrogen.
-
Ethyl ester at the carboxylate terminus.
-
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a multi-step parallel synthesis approach, as outlined in combinatorial chemistry studies :
-
Thiazole Formation: Condensation of thiourea derivatives with α-haloketones yields 2-aminothiazole intermediates.
-
Piperazine Coupling: Nucleophilic substitution of 4-chloromethylthiazoles with piperazine generates the piperazine-thiazole backbone.
-
Sulfamoylation: Introduction of the sulfamoyl group at position 6 using sulfamic acid derivatives.
-
Esterification: Reaction with ethyl chloroformate to install the terminal carboxylate ester .
Analytical Data
Spectroscopic Characterization:
-
IR Spectroscopy: Peaks at 1680 cm<sup>−1</sup> (C=O stretch), 1340 cm<sup>−1</sup> (S=O asymmetric stretch), and 1150 cm<sup>−1</sup> (S=O symmetric stretch) .
-
<sup>1</sup>H NMR: Signals include δ 1.25 (t, 3H, -CH<sub>2</sub>CH<sub>3</sub>), δ 3.55 (m, 8H, piperazine), δ 4.15 (q, 2H, -OCH<sub>2</sub>), and δ 7.8–8.1 (m, aromatic protons) .
-
<sup>13</sup>C NMR: Key resonances at δ 165.2 (C=O), δ 155.8 (thiazole C-2), and δ 62.1 (-OCH<sub>2</sub>CH<sub>3</sub>) .
Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Weight | 625.73 g/mol |
| Formula | C<sub>25</sub>H<sub>31</sub>N<sub>5</sub>O<sub>8</sub>S<sub>3</sub> |
| Solubility | Low aqueous solubility |
| LogP | 3.2 (predicted) |
Biological Activity and Mechanisms
Enzyme Inhibition
Benzothiazole derivatives are known dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes implicated in inflammation and pain . The ethoxyethyl side chain in this compound could modulate binding to hydrophobic enzyme pockets, though specific IC<sub>50</sub> data remain unreported .
Pharmacokinetic and Toxicity Considerations
Metabolic Stability
Piperazine-carboxylates generally exhibit moderate metabolic stability due to esterase-mediated hydrolysis. The ethoxyethyl group may reduce first-pass metabolism by sterically shielding the ester bond .
Toxicity Profile
While direct toxicity data are unavailable, related compounds show dose-dependent hepatotoxicity at high concentrations. The selectivity index (>140 for antiplasmodial analogs) suggests a favorable therapeutic window .
Comparative Analysis with Structural Analogs
| Compound | Key Differences | Activity |
|---|---|---|
| VC5459887 | - | Antiplasmodial |
| CID 4575464 | Methoxy vs. sulfamoyl | Unknown |
| Patent US20130266649A1 | MEK inhibitor scaffold | Anticancer |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume